Vimirogant

Catalog No.
S546768
CAS No.
1802706-04-2
M.F
C27H35F3N4O3S
M. Wt
552.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vimirogant

CAS Number

1802706-04-2

Product Name

Vimirogant

IUPAC Name

(7S)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-7-propan-2-yl-6-[[4-(trifluoromethyl)cyclohexyl]methyl]-5,7-dihydropyrrolo[3,4-b]pyridine-3-carboxamide

Molecular Formula

C27H35F3N4O3S

Molecular Weight

552.7 g/mol

InChI

InChI=1S/C27H35F3N4O3S/c1-4-38(36,37)23-10-9-22(31-14-23)13-33-26(35)19-11-20-16-34(25(17(2)3)24(20)32-12-19)15-18-5-7-21(8-6-18)27(28,29)30/h9-12,14,17-18,21,25H,4-8,13,15-16H2,1-3H3,(H,33,35)/t18?,21?,25-/m0/s1

InChI Key

XUYMIRYNRKXKOR-JUWHTYBZSA-N

SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Solubility

Soluble in DMSO

Synonyms

Vimirogant; VTP-43742; VTP 43742; VTP43742; AGN-242428; AGN242428; AGN 242428.

Canonical SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(C(N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Isomeric SMILES

CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C([C@@H](N(C3)CC4CCC(CC4)C(F)(F)F)C(C)C)N=C2

Description

The exact mass of the compound Vimirogant is 552.2382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vimirogant, also known as AGN-242428 or VTP-43742, is a small molecule compound developed primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma (RORγt). This receptor plays a crucial role in the differentiation and function of T helper 17 cells, which are implicated in various autoimmune and inflammatory diseases, including psoriasis and multiple sclerosis. Vimirogant has shown potential in reducing disease severity in clinical trials, particularly for moderate-to-severe psoriasis, by inhibiting the production of pro-inflammatory cytokines such as interleukin-17A (IL-17A) and interleukin-6 (IL-6) .

Vimirogant acts as a selective inhibitor of RORγt. It binds to the RORγt protein, thereby preventing its interaction with DNA and subsequent activation of genes involved in Th17 cell differentiation and IL-17A production [, ]. This mechanism has the potential to reduce inflammation in autoimmune diseases where Th17 cells play a significant role.

That are pivotal for its activity. The compound's mechanism involves binding to the ligand-binding domain of RORγt, effectively stabilizing it in an inactive conformation. This binding disrupts the normal transcriptional activity associated with RORγt, leading to decreased expression of inflammatory genes. Key reactions include:

  • Hydrogen Bond Formation: Between the carbonyl group of the cyclopentylamide and specific amino acids in the receptor.
  • Substituent Effects: Variations in halogen substituents on the phenyl ring significantly influence potency and pharmacokinetic properties .

The synthesis of Vimirogant involves several key steps:

  • Formation of Piperazine Intermediate: The initial step includes creating a piperazine derivative through acylation reactions.
  • Ring Closure Metathesis: Utilizing Grubbs' catalyst to facilitate ring closure reactions that yield macrocyclic structures.
  • Chiral Separation: The resulting racemic mixtures are separated using chiral chromatography to isolate the desired enantiomers .

The synthetic route has been optimized to ensure high yields and purity of the final product.

Vimirogant is primarily being explored for its therapeutic applications in treating autoimmune diseases such as:

  • Psoriasis: Demonstrated efficacy in reducing skin inflammation and lesion severity.
  • Dry Eye Syndrome: Currently undergoing phase II trials for topical application.
  • Other Autoimmune Disorders: Initial studies indicated potential benefits, although development has faced challenges due to safety concerns .

Interaction studies have focused on Vimirogant's ability to modulate immune responses by influencing T cell differentiation. Research has shown that Vimirogant selectively inhibits Th17-related cytokines while sparing other immune pathways, highlighting its potential for targeted therapy in inflammatory diseases without broadly suppressing immune function .

Furthermore, comparisons with other RORγt antagonists have revealed distinct tissue-selective effects, underscoring the need for further investigation into its pharmacodynamics across different contexts .

Several compounds share structural or functional similarities with Vimirogant. Below is a comparison highlighting their unique properties:

Compound NameClassMechanism of ActionNotable Features
CedirogantRORγt AntagonistInverse agonistEffective in psoriasis; distinct structure
GSK805RORγt AntagonistInhibits Th17 differentiationStrong anti-tumor activity
TAK828RORγt AntagonistInverse agonistHigh potency but safety concerns
VTP-43742RORγt AntagonistInverse agonistPromising clinical results for psoriasis

Vimirogant stands out due to its specific selectivity for Th17 pathways and its promising clinical profile in treating psoriasis compared to other compounds that may exhibit broader immunosuppressive effects or different therapeutic targets .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

552.23819665 g/mol

Monoisotopic Mass

552.23819665 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q4D8POE1IP

Dates

Modify: 2024-04-14
1: Pandya VB, Kumar S, Sachchidanand S, Sharma R, Desai RC. Combating Autoimmune
2: Gege C. RORγt inhibitors as potential back-ups for the phase II candidate
3: Gege C. Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae

Explore Compound Types